molecular formula C19H31NO3 B141121 Methyl 4-(3-(dibutylamino)propoxy)benzoate CAS No. 437651-42-8

Methyl 4-(3-(dibutylamino)propoxy)benzoate

Cat. No. B141121
M. Wt: 321.5 g/mol
InChI Key: LGPWAAYOCNWIEI-UHFFFAOYSA-N
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Description

Methyl 4-(3-(dibutylamino)propoxy)benzoate is a chemical compound that is not directly discussed in the provided papers. However, related compounds with similar structural features are mentioned, such as various benzoate esters and compounds with alkoxyphenyl groups. These compounds are often studied for their potential applications in fields like cancer metabolism inhibition and liquid crystal materials .

Synthesis Analysis

The synthesis of related compounds often involves the formation of esters or the introduction of alkoxy groups into the benzoate structure. For instance, the synthesis of methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)-propanamido)benzoate involves structure-activity relationship studies and is used to target cancer metabolism by inhibiting malate dehydrogenase . Similarly, compounds with alkoxyphenyl groups are synthesized for their mesomorphic behavior, which is essential for liquid crystal applications .

Molecular Structure Analysis

The molecular structure of compounds similar to Methyl 4-(3-(dibutylamino)propoxy)benzoate is often analyzed using computational methods such as density functional theory (DFT). These analyses can include the study of geometrical properties, wave functional properties, and electron localization functions . The molecular structure is crucial in determining the compound's reactivity and interaction with biological targets or other materials.

Chemical Reactions Analysis

The chemical reactivity of benzoate derivatives is influenced by the substituents on the benzene ring and the ester group. For example, the reactivity of methyl 2-(benzyloxycarbonyl)amino-3-dimethylaminopropenoate in the synthesis of heterocyclic systems demonstrates the versatility of these compounds in forming various heterocyclic structures . The presence of different functional groups can lead to a wide range of chemical transformations, enabling the synthesis of complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoate derivatives, such as those mentioned in the papers, are often characterized by their mesomorphic behavior, which is essential for the development of ferroelectric liquid crystal materials . These properties are determined by the molecular structure and the nature of the substituents, which can affect the compound's phase transitions and stability.

Scientific Research Applications

Organic Synthesis and Pharmaceutical Applications

  • Synthesis and Applications of Methyl-2-formyl benzoate : Methyl-2-formyl benzoate, a compound with a variety of pharmacological activities, serves as an important precursor in the synthesis of new bioactive molecules. Its versatility in organic synthesis highlights the potential of similar compounds for the preparation of medical products, emphasizing the significance of such chemicals in drug development and the pharmaceutical industry (Farooq & Ngaini, 2019).

Antimicrobial and Antioxidant Properties

  • Antimicrobial Agents : The review on monoterpenes, specifically focusing on p-Cymene, reveals the antimicrobial potential of compounds used in traditional medicines. This underscores the importance of exploring the antimicrobial properties of various compounds, including potentially Methyl 4-(3-(dibutylamino)propoxy)benzoate, for biomedical applications (Marchese et al., 2017).
  • Antioxidant Activity of Chromones : The review on chromones illustrates the antioxidant potential of such compounds, relevant for neutralizing active oxygen and mitigating cell impairment. This suggests the broader relevance of studying the antioxidant properties of related compounds (Yadav et al., 2014).

Environmental and Health Implications

  • Environmental Chemicals and Epigenetics : The review on epigenetics and environmental chemicals highlights the impact of various chemicals, including metals and pollutants, on gene expression without altering the DNA sequence. This area of research is critical for understanding the potential epigenetic effects of chemicals, including Methyl 4-(3-(dibutylamino)propoxy)benzoate, on human health and the environment (Baccarelli & Bollati, 2009).

properties

IUPAC Name

methyl 4-[3-(dibutylamino)propoxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO3/c1-4-6-13-20(14-7-5-2)15-8-16-23-18-11-9-17(10-12-18)19(21)22-3/h9-12H,4-8,13-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGPWAAYOCNWIEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CCCOC1=CC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20431534
Record name Methyl 4-[3-(dibutylamino)propoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(3-(dibutylamino)propoxy)benzoate

CAS RN

437651-42-8
Record name Methyl 4-[3-(dibutylamino)propoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of the mixture of methyl 4-(3-bromopropoxy)benzoate [17a] methyl 4,4′-[1,3-propanediylbis(oxy)]bisbenzoate [20] previous step (19.12 g) and dibutylamine (27.14 g, 35.7 mL, 210 mmol) in toluene (50.0 mL) was stirred under reflux conditions for 3 hours, cooled and extracted with 15% hydrochloric acid (3×40 mL). The combined aqueous layers were washed with of toluene (50 mL), basified to pH 8.5 with sodium bicarbonate and extracted with toluene (3×30 mL). The combined organic layers were dried over sodium sulfate, filtered and evaporated under reduced pressure at 60° C. (water bath). The residue was dissolved in hexane and passed through thin layer of silica gel. The solvent was evaporated under reduced pressure at 50-60° C. (water bath) to give 14.71 g (61.1% yield from 2 steps) of methyl 4-(3-dibutylaminopropoxy)benzoate [18a] as an oil.
Quantity
35.7 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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